molecular formula C18H23N3O3S B11015608 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11015608
M. Wt: 361.5 g/mol
InChI Key: QNVQUFOPNANZOX-UHFFFAOYSA-N
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound characterized by its unique structural components, including a thiadiazole ring, a methoxyphenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate diols or haloalcohols under acidic conditions.

    Coupling of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Final Coupling Reaction: The final step involves coupling the thiadiazole derivative with the tetrahydropyran derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide could be explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could be involved in binding to metal ions or proteins, while the methoxyphenyl group might interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Uniqueness

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the isopropyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. The combination of the thiadiazole ring with the tetrahydropyran and methoxyphenyl groups also provides a distinctive structural framework that can lead to unique interactions with biological targets or materials.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C18H23N3O3S/c1-12(2)15-20-21-17(25-15)19-16(22)18(8-10-24-11-9-18)13-4-6-14(23-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,21,22)

InChI Key

QNVQUFOPNANZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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